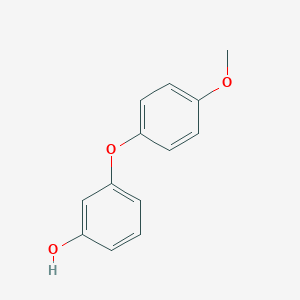

3-(4-Methoxyphenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-(4-methoxyphenoxy)phenol |

InChI |

InChI=1S/C13H12O3/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9,14H,1H3 |

InChI Key |

CEFBIIZQGVDFTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)O |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 4 Methoxyphenoxy Phenol

Retrosynthetic Analysis of 3-(4-Methoxyphenoxy)phenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the central ether C-O bond. This bond cleavage can occur in two distinct ways, leading to two primary synthetic routes (Figure 1).

Disconnection A: This pathway involves breaking the bond between the oxygen atom and the 4-methoxyphenyl (B3050149) ring. This generates a 3-hydroxyphenoxide synthon and a 4-methoxyphenyl cation synthon. The corresponding synthetic equivalents would be resorcinol (B1680541) (1,3-dihydroxybenzene) and an activated 4-methoxy-substituted aryl halide or equivalent, such as 4-iodoanisole (B42571) or 4-bromoanisole (B123540). This approach utilizes the nucleophilicity of one of the hydroxyl groups of resorcinol.

Disconnection B: Alternatively, breaking the bond between the oxygen and the 3-hydroxyphenyl ring yields a 4-methoxyphenoxide synthon and a 3-hydroxyphenyl cation synthon. The practical starting materials for this approach would be 4-methoxyphenol (B1676288) and an aryl halide such as 3-bromophenol (B21344) or 3-iodophenol.

Both strategies require a method to selectively form the C–O bond, which is typically achieved through transition-metal-catalyzed cross-coupling reactions. A key challenge, particularly in Disconnection A, is achieving mono-arylation of the symmetric resorcinol to avoid the formation of the diarylated byproduct.

Direct Arylation and Cross-Coupling Strategies for Phenol (B47542) Ether Formation

The formation of the diaryl ether bond is most commonly accomplished through transition-metal-catalyzed cross-coupling reactions. rsc.org The Ullmann condensation and palladium-catalyzed Buchwald-Hartwig coupling are the most prominent methods. rsc.orgorganic-chemistry.org

The Ullmann reaction, traditionally a copper-promoted nucleophilic aromatic substitution, is a classic method for forming diaryl ethers. organic-chemistry.orgnih.govencyclopedia.pub Historically, these reactions required stoichiometric amounts of copper and harsh conditions, often at temperatures exceeding 200°C. encyclopedia.pub Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. organic-chemistry.org

The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of resorcinol with a 4-haloanisole in the presence of a copper(I) salt, a base, and often a ligand. Ligands such as N,N-dimethylglycine or L-proline have proven effective in accelerating the reaction and allowing for lower temperatures (around 90°C). organic-chemistry.orgnih.gov For instance, reacting resorcinol with 4-iodoanisole using copper(I) iodide (CuI), potassium carbonate (K₂CO₃) as the base, and L-proline as a ligand in a solvent like dimethyl sulfoxide (B87167) (DMSO) represents a viable pathway. nih.gov

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Good-Excellent | organic-chemistry.org |

| CuI | L-Proline | K₂CO₃ | DMSO | 100-120 | Good | nih.gov |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80 | Good-Excellent | nih.govmit.edu |

| Cu₂O | None | Cs₂CO₃ | DMF | 120-140 | Moderate-Good | nih.gov |

Table 1. Representative conditions for modern Ullmann-type C-O coupling reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, offer a powerful and versatile alternative for diaryl ether synthesis. organic-chemistry.org These reactions are known for their high functional group tolerance and generally proceed under milder conditions than traditional Ullmann couplings. rsc.orgnobelprize.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a phenoxide, and concluding with reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. nobelprize.orgwikipedia.org

The success of this methodology relies heavily on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the crucial reductive elimination step. organic-chemistry.orgnih.gov A plausible route to this compound would involve coupling 3-bromophenol with 4-methoxyphenol using a catalyst system generated in situ from a palladium precursor like Pd(OAc)₂ and a suitable ligand, in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov

| Pd Precursor | Ligand | Base | Solvent | Temp (°C) |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-AmOH | 110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |

| Pd(OAc)₂ | IPr (NHC) | NaH | Dioxane | 100 |

| Pd[P(o-tol)₃]₂ | CyPF-t-Bu | NaOtBu | Toluene | RT-80 |

Table 2. Commonly used catalyst systems in Palladium-catalyzed C-O cross-coupling reactions. organic-chemistry.orgnih.gov

Modern copper-catalyzed methods are essentially catalytic versions of the Ullmann reaction, offering significant improvements in efficiency and substrate scope. These reactions are often more cost-effective than their palladium-catalyzed counterparts. jsynthchem.com The use of specific ligands is key to achieving high catalytic turnover and preventing catalyst deactivation.

A typical procedure for synthesizing this compound would involve reacting 4-bromoanisole with resorcinol using a catalytic amount of a copper(I) source, such as CuI. nih.gov The addition of a chelating ligand, like picolinic acid or N,N-dimethylglycine, facilitates the formation of a soluble and reactive copper-phenoxide intermediate. organic-chemistry.orgnih.govmit.edu The reaction is performed in a polar aprotic solvent like DMSO or DMF with a base, such as K₃PO₄ or Cs₂CO₃, to deprotonate the phenol. mit.edujsynthchem.com These catalytic systems have demonstrated effectiveness in coupling a wide range of aryl halides with phenols, including those with steric hindrance or diverse electronic properties. mit.edu

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The direct, selective mono-arylation of resorcinol to synthesize this compound can be challenging due to the presence of two equivalent hydroxyl groups, which can lead to the formation of a 1,3-bis(4-methoxyphenoxy)benzene (B82811) byproduct. To overcome this, a multi-step sequence involving protecting group chemistry is often employed.

One common strategy involves the mono-protection of resorcinol. For example, resorcinol can be selectively mono-methylated to form 3-methoxyphenol (B1666288). chemicalbook.comguidechem.com This intermediate, now possessing only one free hydroxyl group, can then be subjected to a cross-coupling reaction (Ullmann or Buchwald-Hartwig) with a 4-haloanisole. The resulting 1-methoxy-3-(4-methoxyphenoxy)benzene can then be selectively demethylated to yield the final product. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers. encyclopedia.pub

An alternative protecting group strategy involves using a more labile group, such as a benzyl (B1604629) ether. Resorcinol can be mono-benzylated, and the remaining free hydroxyl group can be coupled with 4-bromoanisole. The final step is the removal of the benzyl group via catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst), which typically does not affect the other functional groups in the molecule, to afford this compound.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. su.se

Atom Economy: Catalytic cross-coupling reactions inherently possess high atom economy compared to classical methods that use stoichiometric reagents. Most atoms from the reactants are incorporated into the final product, with the main byproducts being simple salts.

Catalysis: The shift from stoichiometric copper in traditional Ullmann reactions to modern methods using only catalytic amounts (typically 1-10 mol%) of copper or palladium is a significant green advancement. su.seresearchgate.net This reduces metal waste and costs.

Energy Efficiency: The development of highly active catalyst systems with specialized ligands has enabled many C-O coupling reactions to be performed at significantly lower temperatures (e.g., 80-110°C) compared to the >200°C often required for classical Ullmann reactions, thereby reducing energy consumption. organic-chemistry.org

Metal-Free Approaches: Recent research has focused on developing metal-free C-O bond-forming reactions to circumvent the use of expensive and potentially toxic transition metals. One promising strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which can arylate phenols under mild, metal-free conditions. su.seorganic-chemistry.org This approach offers a more sustainable and robust alternative to established metal-catalyzed methods. su.se

By prioritizing catalytic methods, optimizing reaction conditions for lower energy use, and exploring novel metal-free pathways, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of diaryl ethers such as this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. The choice between these methods often involves a trade-off between catalyst cost, reaction conditions, and the desired levels of efficiency and selectivity.

Ullmann Condensation

In the context of synthesizing this compound, an Ullmann approach would involve the coupling of a 3-hydroxyphenol derivative with a 4-methoxy-substituted aryl halide. The efficiency of this reaction is dependent on several factors. Aryl iodides generally exhibit higher reactivity than the less expensive aryl bromides, which in turn are more reactive than aryl chlorides. mit.eduresearchgate.net Furthermore, the reaction tends to proceed with higher efficiency when coupling electron-rich phenols with electron-deficient aryl halides. arkat-usa.org Under optimized, ligand-assisted conditions, yields for diaryl ether synthesis can be good to excellent, often in the 80–100% range. researchgate.net

Selectivity in Ullmann reactions is a critical consideration. When using a di-substituted phenol like resorcinol as a starting material, controlling the reaction to achieve mono-arylation versus di-arylation can be challenging. Therefore, using 3-methoxyphenol followed by a subsequent demethylation step is a common strategy to ensure selectivity. nih.gov If a substrate contains multiple different halogen atoms, the Ullmann reaction is highly selective toward coupling at the most reactive halide (I > Br > Cl), a feature that can be exploited in synthetic design. arkat-usa.org

Buchwald-Hartwig Etherification

The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers, offering a powerful alternative to the Ullmann condensation. nih.govwikipedia.org This methodology employs a palladium catalyst, typically formed in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized ligand. The development of increasingly sophisticated and sterically hindered phosphine and N-heterocyclic carbene (NHC) ligands has been crucial to the reaction's success, allowing for the coupling of a wide array of substrates under mild conditions. wikipedia.orgorganic-chemistry.org

The efficiency of the Buchwald-Hartwig etherification is notable for its broad substrate scope and high functional group tolerance. wikipedia.org It is particularly effective for coupling sterically hindered substrates that may react poorly under Ullmann conditions. mit.edu The reaction generally proceeds with high yields, and its scope has been expanded to include the use of electron-deficient aryl halides with few limitations. organic-chemistry.org

A key advantage of the Buchwald-Hartwig approach is the high degree of selectivity that can be achieved through ligand modification. The rational design of ligands allows for fine-tuning of the catalyst's reactivity, which can be used to control regioselectivity in substrates with multiple potential reaction sites. nih.gov While this is a powerful tool, the primary drawback of the Buchwald-Hartwig reaction is the high cost associated with the palladium catalyst and the often complex, air-sensitive, and expensive ligands required. nih.gov

Comparative Summary

The selection of a synthetic route for this compound depends on the specific requirements of the synthesis, such as scale, cost, and the need for steric complexity or specific functional group tolerance. The modern, ligand-accelerated Ullmann condensation offers a cost-effective and efficient method, particularly for large-scale production where the lower price of copper is a significant advantage. The Buchwald-Hartwig reaction provides exceptional scope and tunability, making it the preferred method for complex, small-scale syntheses or when dealing with challenging or sterically hindered substrates.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd(dba)₂) |

| Catalyst Cost | Relatively low | High |

| Typical Ligands | Simple, inexpensive (e.g., L-proline, N,N-dimethylglycine, picolinic acid) nih.govnih.gov | Complex, expensive phosphines or N-heterocyclic carbenes (NHCs) organic-chemistry.org |

| Reaction Temperature | Classic: ~200 °C Modern: 90–140 °C nih.govresearchgate.net | Mild to moderate (can be room temp. to ~110 °C) researchgate.net |

| Efficiency (Yield) | Good to excellent with modern protocols (often >80%) researchgate.net | Generally high to excellent, broad scope organic-chemistry.org |

| Substrate Scope | Good; improved with ligands but can be limited with sterically hindered substrates. nih.gov | Excellent; particularly effective for sterically demanding substrates. mit.edu |

| Selectivity Control | Good; can be controlled by choice of ligand and halide reactivity (I > Br > Cl). arkat-usa.orgnih.gov | Excellent; highly tunable through rational ligand design. nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide primary information about the types and numbers of different atoms present. For 3-(4-Methoxyphenoxy)phenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenolic rings and the methoxy (B1213986) group protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

While specific experimental data for this compound is not widely published, a hypothetical ¹H and ¹³C NMR data table based on chemical shift predictions and data from analogous compounds like 3-methoxyphenol (B1666288) and 4-methoxyphenol (B1676288) is presented below. chemicalbook.comchemicalbook.comyoutube.com

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | - | ~155.0 |

| 2' | ~6.90 (d) | ~115.0 |

| 3' | ~6.90 (d) | ~115.0 |

| 4' | - | ~156.0 |

| 5' | ~6.90 (d) | ~115.0 |

| 6' | ~6.90 (d) | ~115.0 |

| 1 | - | ~158.0 |

| 2 | ~6.50 (t) | ~103.0 |

| 3 | - | ~160.0 |

| 4 | ~7.10 (t) | ~130.0 |

| 5 | ~6.60 (dd) | ~108.0 |

| 6 | ~6.55 (dd) | ~107.0 |

| OCH₃ | ~3.80 (s) | ~55.5 |

Note: This data is predictive and for illustrative purposes.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic rings. sdsu.edu For instance, COSY would show correlations between neighboring protons on the phenoxy and phenolic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methoxy protons and the carbon atom at the 4'-position, as well as correlations between protons on one ring and carbons on the other, via the ether linkage.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphism, the ability of a compound to exist in different crystalline forms, can be readily identified by ssNMR as different crystal packing environments would lead to distinct chemical shifts.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₃H₁₂O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. researchgate.netkoreascience.kr The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. The fragmentation of diaryl ethers often involves cleavage of the ether bond.

For this compound, the molecular ion ([M]⁺˙ or [M-H]⁻) would be expected to undergo characteristic fragmentation. Common fragmentation pathways for phenolic compounds include the loss of small neutral molecules like CO, CHO, and H₂O. researchgate.netyoutube.com In the case of this diaryl ether, cleavage of the C-O-C bond would be a primary fragmentation pathway, leading to ions corresponding to the methoxyphenoxy and hydroxyphenyl moieties.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss/Structure |

|---|---|---|

| 216 | 123 | C₆H₅O₂ (hydroxyphenoxy radical) |

| 216 | 109 | C₇H₇O (methoxyphenyl radical) |

Note: This data is predictive and for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, an X-ray crystallographic study would provide unambiguous confirmation of its molecular structure. Furthermore, it would reveal crucial information about its solid-state conformation, including the dihedral angle between the two aromatic rings. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. researchgate.netnih.gov This information is vital for understanding the physical properties of the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these methods provide a unique "fingerprint" of the functional groups present and offer insights into the molecule's conformational arrangement.

The infrared spectrum of a related compound, 3-methoxyphenol, is characterized by several key absorption bands. A prominent broad peak is typically observed in the region of 3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. youtube.com The region around 3000 cm⁻¹ generally shows a cluster of peaks corresponding to sp² and sp³ C-H stretching vibrations from the aromatic rings and the methoxy group, respectively. youtube.com Furthermore, a significant band between 1000 and 1200 cm⁻¹ can be attributed to the C-O stretching vibration, and a peak around 1600-1650 cm⁻¹ corresponds to the C=C stretching of the benzene (B151609) ring. youtube.com

In the context of this compound, the IR spectrum is expected to exhibit characteristic absorptions arising from its constituent functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the diaryl ether linkage (C-O-C), and the two phenyl rings. The precise positions of these bands can be influenced by the substitution pattern and any intramolecular interactions.

Infrared (IR) Spectroscopy

The IR spectrum provides detailed information about the various functional groups within the this compound molecule. The hydroxyl group's stretching frequency is particularly sensitive to hydrogen bonding, which can provide clues about molecular conformation. The ether linkage and aromatic rings also produce characteristic signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methoxy (-OCH₃) | C-H Stretch | 2960 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Diaryl Ether (C-O-C) | Asymmetric C-O-C Stretch | 1270 - 1230 |

| Phenol (B47542) | C-O Stretch | 1260 - 1180 |

| Methoxy (-OCH₃) | C-O Stretch | 1050 - 1010 |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for non-polar bonds and symmetric vibrations. For this compound, Raman scattering would be particularly useful for characterizing the vibrations of the aromatic rings and the C-O-C ether linkage. For a similar compound, 4-methoxyphenol, a Raman spectrum has been documented. nih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Diaryl Ether (C-O-C) | Symmetric C-O-C Stretch | ~1100 |

| Aromatic Ring | Ring Deformation | 800 - 600 |

The conformational flexibility of this compound is primarily associated with the rotation around the C-O bonds of the diaryl ether linkage. Different conformers can give rise to distinct vibrational frequencies, particularly for the O-H and C-O stretching modes. Computational studies on related methoxyphenol isomers have shown that intramolecular rotations can lead to different stable conformations. researchgate.net By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, the most stable molecular geometry in the ground state can be inferred.

Chiroptical Spectroscopy for Stereochemical Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a substance.

For a molecule to be chiral, it must lack an improper axis of rotation, which includes a center of inversion and a plane of symmetry. The parent structure of this compound is achiral. It possesses a plane of symmetry that bisects the molecule. Therefore, this compound does not exist as a pair of enantiomers and will not exhibit any optical activity.

Consequently, chiroptical spectroscopy is not applicable for the stereochemical purity assessment of this compound, as there are no stereoisomers to distinguish. This section of analysis would only become relevant if the molecule were modified with chiral substituents, thereby creating a chiral center and leading to the existence of enantiomers.

Theoretical and Computational Studies of 3 4 Methoxyphenoxy Phenol

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of 3-(4-Methoxyphenoxy)phenol is not rigid. Rotation can occur around the C-O bonds of the ether linkage. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. wikipedia.org

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters (e.g., bond lengths, bond angles, dihedral angles). libretexts.orgyoutube.com For this compound, a key analysis would involve mapping the PES by systematically rotating the dihedral angles around the C-O-C ether bonds. This analysis would identify:

Energy Minima: These correspond to the most stable, low-energy conformations of the molecule.

Saddle Points: These represent transition states, which are the energy barriers to rotation between different stable conformers. wikipedia.org

By mapping the PES, chemists can understand the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table is a hypothetical representation of results from a conformational analysis study.)

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | 0° | 180° | 0.00 | Most Stable |

| 2 | 90° | 180° | 2.5 | Less Stable |

| 3 (Transition State) | 90° | 90° | 5.1 | Rotational Barrier |

| 4 | 180° | 0° | 1.2 | Stable |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ucr.edu An MD simulation for this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms to simulate their motion.

Such simulations provide detailed insights into:

Solvation: How solvent molecules arrange themselves around the solute (this compound). This is particularly important for understanding hydrogen bonding between the phenolic hydroxyl group and polar solvents.

Intermolecular Interactions: MD can model how multiple molecules of this compound interact with each other in a condensed phase, revealing information about aggregation or self-assembly.

Dynamical Properties: It allows for the calculation of properties like diffusion coefficients and radial distribution functions, which describe the structure and dynamics of the solution.

Studies on related phenolic compounds like guaiacol (B22219) have used spectroscopic methods to investigate intermolecular interactions, which can be further elucidated with MD simulations. nih.gov

Computational Design of this compound Derivatives

The core structure of this compound can serve as a scaffold for the computational design of new molecules with desired properties. This process, often part of in silico drug design, involves making systematic chemical modifications to the parent structure and evaluating their effects using computational methods. ucr.edu

For example, derivatives could be designed by adding various functional groups to the phenyl rings. Quantum chemical calculations (like DFT) would then be used to predict how these modifications alter the molecule's electronic properties, such as the HOMO-LUMO gap, which can be related to antioxidant activity or biological reactivity. By screening a virtual library of derivatives, researchers can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Reaction Chemistry and Derivatization of 3 4 Methoxyphenoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Phenoxy Rings

The two phenyl rings in 3-(4-methoxyphenoxy)phenol exhibit different levels of activation towards electrophilic aromatic substitution. The ring bearing the hydroxyl group (Ring A) is highly activated, with the hydroxyl group being a potent ortho, para-directing group. The second ring (Ring B), substituted with the methoxy (B1213986) group, is also activated, with the methoxy group and the phenoxy ether linkage both directing electrophiles to the ortho and para positions. wikipedia.orgsarthaks.com The interplay of these directing effects determines the regioselectivity of substitution reactions.

While specific halogenation studies on this compound are not extensively documented, the reactivity of related phenols and diaryl ethers suggests that halogenation would proceed readily. Bromination of methoxybenzene (anisole), for instance, is a rapid reaction that yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org For this compound, the hydroxyl-bearing ring is expected to be the primary site of reaction due to the stronger activating effect of the -OH group compared to the -OAr group.

Nitration of phenols and their derivatives is a well-established electrophilic aromatic substitution. google.comdergipark.org.tr The reaction of this compound with nitrating agents is anticipated to be highly regioselective. The hydroxyl group on Ring A will direct the incoming nitro group primarily to the positions ortho and para to it. Given that the para position is occupied by the phenoxy group, substitution is expected at the C2 and C6 positions. On Ring B, the methoxy group is a strong ortho, para-director, but this ring is generally less activated than the phenol (B47542) ring. quora.com Selective mononitration can often be achieved using mild nitrating agents. For example, tert-butyl nitrite (B80452) has been used for the chemoselective mononitration of phenolic compounds. nih.gov

Table 1: Predicted Regioselectivity in Mononitration of this compound

| Reagent/Conditions | Major Predicted Product(s) |

|---|---|

| Dilute HNO₃ | 2-Nitro-3-(4-methoxyphenoxy)phenol and 6-Nitro-3-(4-methoxyphenoxy)phenol |

| NH₄NO₃, KHSO₄ | Regioselective ortho nitration is often favored with this system. dergipark.org.tr |

Friedel-Crafts reactions are fundamental for attaching alkyl and acyl groups to aromatic rings. study.comnih.gov These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.commt.com

Friedel-Crafts Acylation: This reaction introduces a ketone functionality onto the aromatic ring using an acyl chloride or anhydride. organic-chemistry.orgsigmaaldrich.com The acylation of this compound is expected to occur preferentially on the more activated hydroxyl-bearing ring, at the positions ortho to the hydroxyl group and para to the ether linkage (C6 position). The electron-withdrawing nature of the introduced acyl group deactivates the ring, generally preventing polyacylation. nih.gov

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide or alkene. organic-chemistry.org Similar to acylation, alkylation is directed by the activating groups. However, Friedel-Crafts alkylation is prone to certain limitations, including polyalkylation, as the introduced alkyl group is itself activating, and carbocation rearrangements. libretexts.org The reaction of this compound with an alkylating agent would likely yield a mixture of products, with substitution occurring on both rings.

Table 2: General Conditions for Friedel-Crafts Reactions on Phenolic Compounds

| Reaction | Reagent | Catalyst | Typical Product |

|---|---|---|---|

| Acylation | Acetyl chloride | AlCl₃ | Acylated phenol |

Functional Group Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification, enabling the synthesis of a wide array of derivatives.

Esterification: Phenols can be readily converted to esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. google.com The esterification of this compound can be achieved under various conditions, including using peptide coupling reagents or solid-acid catalysts. organic-chemistry.org These reactions transform the hydrophilic phenol into a more lipophilic ester derivative.

Etherification: The synthesis of ethers from phenols, such as the Williamson ether synthesis, is a common transformation. This involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. Another important method for diaryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. nih.gov This methodology could be employed to further functionalize the hydroxyl group of this compound. acs.orgjsynthchem.com

Table 3: Examples of Esterification and Etherification of Phenols

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | Phenyl acetate (B1210297) derivative |

| Etherification (Williamson) | NaOH, Methyl iodide | Methyl phenyl ether derivative |

Oxidation: Phenols are susceptible to oxidation, and the products depend on the oxidant and reaction conditions. Mild oxidation can lead to the formation of quinone-like structures. The oxidation of alkoxy-phenols has been studied, and in some cases, can lead to demethylation or the formation of coupled products. rsc.org For instance, the oxidation of some polymethoxyphenols can result in benzoquinones.

Reduction: The phenolic hydroxyl group itself is generally resistant to chemical reduction. However, the aromatic ring of a phenol can be reduced under certain conditions. The Birch reduction (dissolving metal in ammonia) can reduce the aromatic ring to a cyclohexadiene derivative. Catalytic hydrogenation under harsh conditions (high pressure and temperature) can lead to the saturation of the aromatic ring, forming a cyclohexanol (B46403) derivative.

Reactions Involving the Methoxy Group and its Transformations

The methoxy group (-OCH₃) on Ring B is generally stable, but it can be cleaved to yield a free hydroxyl group. This demethylation is a synthetically useful transformation.

The most common method for cleaving aryl methyl ethers is treatment with strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. Other reagents like hydrobromic acid (HBr) can also be used. encyclopedia.pub The demethylation of this compound would convert it into 3-(4-hydroxyphenoxy)phenol, a dihydroxy diaryl ether. This reaction is valuable for creating polyhydroxylated compounds from their more synthetically accessible methoxy precursors. google.com In some enzymatic systems, oxidative demethylation of methoxy-containing phenolic compounds can also occur. semanticscholar.org

Beyond cleavage, the methoxy group influences the reactivity of the aromatic ring it is attached to, as discussed in the context of electrophilic aromatic substitution. wikipedia.orgaskfilo.com It is a key functional group that can be strategically used to control the synthesis of complex molecules derived from this compound.

Palladium-Catalyzed Coupling Reactions of Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, halogenation of one or both aromatic rings provides a chemical handle for these powerful transformations, opening avenues to a vast chemical space. The reactivity of the aryl halide is generally on the order of I > Br > Cl, a key consideration in planning synthetic routes.

Suzuki, Sonogashira, and Heck Couplings

While specific literature examples detailing Suzuki, Sonogashira, and Heck couplings on halogenated this compound are not extensively documented, the reactivity of such substrates can be confidently predicted based on well-established principles for related diaryl ether and phenol systems. These reactions are invaluable for elaborating the core structure by introducing new aryl, alkynyl, and vinyl groups.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.org A hypothetical Suzuki coupling of a bromo-derivative of this compound with an arylboronic acid would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, and a base to yield a triaryl ether. The free hydroxyl group on the phenol ring is generally tolerated under these conditions, although it may require protection in certain cases or influence the choice of base. The reaction is fundamental for synthesizing complex biaryl and polyaryl structures. wikipedia.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of 2-Bromo-5-(4-methoxyphenoxy)phenol

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-(4-methoxyphenoxy)phenol |

| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 2-(4-Fluorophenyl)-5-(4-methoxyphenoxy)phenol |

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. chim.itorganic-chemistry.org An iodo- or bromo-derivative of this compound would readily participate in this reaction. The resulting alkynylated diaryl ether is a versatile intermediate, which can undergo further transformations such as cyclization or serve as a building block for conjugated materials. The mild reaction conditions make it compatible with a wide range of functional groups. organic-chemistry.org

Table 2: Hypothetical Sonogashira Coupling of 2-Iodo-5-(4-methoxyphenoxy)phenol

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(4-methoxyphenoxy)phenol |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)-5-(4-methoxyphenoxy)phenol |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. sigmaaldrich.comdrugfuture.com A halogenated this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent. A key variant is the intramolecular Heck reaction, where an alkene tethered to the aromatic ring can cyclize, forming a new ring system. wikipedia.org For instance, if an allyl group is present on the molecule, an intramolecular Heck reaction could lead to the formation of a dihydrobenzofuran ring fused to the diaryl ether framework. wikipedia.orglibretexts.orgprinceton.edu

Table 3: Hypothetical Intermolecular Heck Reaction of 4-Bromo-3-(4-methoxyphenoxy)phenol

| Entry | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-Styryl-3-(4-methoxyphenoxy)phenol |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Ethyl 3-(4-hydroxy-2-(4-methoxyphenoxy)phenyl)acrylate |

Cyclization and Rearrangement Reactions Leading to Novel Scaffolds

The this compound structure is a precursor to a variety of heterocyclic scaffolds through cyclization and rearrangement reactions. These transformations are critical for accessing complex, rigidified molecules with potential applications in drug discovery and materials science.

Oxidative Cyclization to Dibenzofurans: One of the most powerful transformations of diaryl ethers is the intramolecular dehydrogenative coupling (oxidative cyclization) to form dibenzofurans. Palladium-catalyzed, phenol-directed C-H activation/C-O cyclization is a modern and efficient method to achieve this. nih.gov In this process, the phenol directs the palladium catalyst to activate a C-H bond on the adjacent aromatic ring, leading to the formation of the furan (B31954) ring through C-O bond formation. This strategy provides a direct route to substituted dibenzofurans from this compound.

Claisen Rearrangement and Subsequent Cyclization: The phenolic hydroxyl group allows for O-alkenylation, for example, with an allyl halide. The resulting allyl aryl ether can undergo a thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orglibretexts.orglibretexts.orgrsc.org For an O-allyl-3-(4-methoxyphenoxy)phenol, this would typically yield a 2-allyl-3-(4-methoxyphenoxy)phenol intermediate. This ortho-allyl phenol is a prime substrate for subsequent intramolecular cyclization reactions. For instance, treatment with a transition metal catalyst (e.g., copper or silver) can induce cyclization to form a dihydrobenzofuran ring, creating a novel polycyclic scaffold. chemicalbook.com

This sequence of reactions—O-allylation, Claisen rearrangement, and cyclization—is a powerful strategy for building complexity from the simple diaryl ether starting material, leading to rigid tricyclic structures that are of significant interest in medicinal chemistry.

Mechanistic Investigations of Key Transformations Involving 3 4 Methoxyphenoxy Phenol

Kinetic Studies of Reaction Rates and Rate Laws

Detailed kinetic studies, including the determination of reaction rates and rate laws, are fundamental to elucidating reaction mechanisms. For transformations involving 3-(4-methoxyphenoxy)phenol, such as its synthesis via Ullmann condensation or nucleophilic aromatic substitution, or its cleavage under various conditions, the rate law would provide insights into the molecularity of the rate-determining step.

A hypothetical rate law for the synthesis of this compound from a phenoxide and an aryl halide would typically be determined by systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate. The general form of the rate law is expressed as:

Rate = k[A]x[B]y

Where:

[A] and [B] are the concentrations of the reactants.

x and y are the orders of the reaction with respect to each reactant.

k is the rate constant.

For the cleavage of the ether bond, kinetic studies would be essential to understand the factors influencing the reaction rate, such as the concentration of the cleaving agent (e.g., a strong acid or a Lewis acid) and the substrate.

To illustrate the type of data that would be generated in such a study, a hypothetical data table for the formation of this compound is presented below.

Hypothetical Kinetic Data for the Formation of this compound

| Experiment | Initial [Aryl Halide] (M) | Initial [Phenoxide] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 2.0 x 10-5 |

Identification of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and the characterization of transition states are critical for a complete mechanistic picture. In the context of this compound, these investigations would likely focus on its synthesis and cleavage.

Reaction Intermediates:

Meisenheimer Complexes: In the synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr), the formation of a Meisenheimer complex is a key intermediate. This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile (a phenoxide) on the electron-deficient aromatic ring of the aryl halide. While resonance-stabilized aryl anion intermediates are predicted to be energetically disfavored in reactions with single electron-withdrawing groups, they can be formed with highly electron-deficient fluorobenzenes or with chelating ortho substituents. nih.gov For the synthesis of this compound, the formation of such an intermediate would depend on the specific reactants and conditions used.

Organocopper Intermediates: In copper-catalyzed Ullmann-type reactions for diaryl ether synthesis, the mechanism is thought to involve the formation of organocopper intermediates. These species are generated from the reaction of the copper catalyst with the aryl halide and the phenoxide.

Transition States:

Computational chemistry plays a vital role in modeling transition states, which are high-energy, transient configurations along the reaction coordinate. For the formation of this compound, computational studies could elucidate the geometry and energy of the transition state for the C-O bond formation.

Computational Studies on Diaryl Ether Formation: Density functional theory (DFT) calculations on model systems for diaryl ether formation have shown that the major component of the activation energy is the energy required to distort the aryl fluoride (B91410) reactant into the geometry it adopts at the transition state. nih.gov These studies also suggest that the metal cation in base-catalyzed reactions plays a role in binding the leaving group, thereby facilitating its displacement, rather than increasing the reaction rate directly. nih.gov The barrier to reaction has been found to decrease as the size of the metal cation increases. nih.gov

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. By replacing an atom with its heavier, stable isotope (e.g., 2H for 1H, 13C for 12C, or 18O for 16O), the position of the label in the products can be determined, revealing bond-making and bond-breaking steps.

For reactions involving this compound, isotope labeling could be employed in several ways:

18O-Labeling: To confirm the mechanism of ether formation, one could use an 18O-labeled phenoxide. The location of the 18O in the final this compound product would confirm that the oxygen atom originates from the phenoxide nucleophile.

Deuterium (B1214612) Labeling (Kinetic Isotope Effect): Replacing a hydrogen atom with deuterium at a position involved in bond cleavage in the rate-determining step can lead to a decrease in the reaction rate, known as the kinetic isotope effect (KIE). Observing a significant KIE would provide evidence for the involvement of that C-H bond in the rate-limiting step of a reaction, for instance, in certain side reactions or degradation pathways. The exchange of hydrogen with deuterium can be a useful tool for studying reaction mechanisms. chem-station.com

Currently, there are no specific isotope labeling studies reported in the literature that focus on the reaction mechanisms of this compound.

Stereochemical Course of Reactions (if applicable)

The study of the stereochemical course of a reaction is relevant when chiral centers are involved. In the case of this compound itself, the molecule is achiral. However, if reactions were to be carried out on derivatives of this compound that possess stereocenters, or if reactions lead to the formation of chiral products, then the stereochemical outcome would provide important mechanistic information.

For instance, if a chiral derivative of this compound were to undergo a substitution reaction at a stereocenter, the determination of whether the reaction proceeds with inversion, retention, or racemization of configuration would help to distinguish between different mechanistic pathways (e.g., SN2 vs. SN1).

As there are no stereocenters in the parent compound, this aspect of mechanistic investigation is generally not applicable unless chiral derivatives are being studied.

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

Both catalysts and solvents can have a profound impact on the mechanism of a chemical reaction, altering reaction rates, selectivity, and even the nature of the intermediates and transition states.

Catalysis:

The synthesis of diaryl ethers like this compound often relies on catalysis.

Copper Catalysis (Ullmann Condensation): The Ullmann condensation is a classic method for forming diaryl ethers, traditionally using copper powder or copper salts. mdpi.com Modern variations utilize soluble copper catalysts with various ligands. The catalyst is believed to facilitate the coupling of an aryl halide with a phenoxide through a series of steps likely involving oxidative addition and reductive elimination. The use of ligands can accelerate the reaction, allowing for milder conditions. researchgate.net

Palladium Catalysis: Palladium-based catalysts are also effective for the synthesis of diaryl ethers, often offering higher activity and broader substrate scope compared to traditional copper catalysts. The mechanism typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Acid Catalysis: In the cleavage of diaryl ethers, acids (both Brønsted and Lewis acids) can act as catalysts. For instance, the demethylation of related methoxy-substituted diaryl ethers can be achieved using agents like hydrogen bromide or boron tribromide. nih.gov These catalysts function by activating the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack.

Solvent Effects:

The choice of solvent can significantly influence the rates and mechanisms of reactions involving polar or charged intermediates.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used in SNAr and Ullmann reactions for diaryl ether synthesis. These solvents are effective at solvating cations, leaving the anionic nucleophile (phenoxide) relatively "naked" and more reactive. This enhances the rate of the nucleophilic attack.

Protic vs. Aprotic Solvents: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) can be critical. In SNAr reactions, polar aprotic solvents generally lead to faster rates compared to protic solvents because protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.

While these general principles are well-established for related reactions, specific quantitative studies on the influence of different catalysts and solvents on the reaction mechanisms of this compound are not extensively documented.

Advanced Applications of 3 4 Methoxyphenoxy Phenol in Materials Science and Catalysis

Utilization as a Monomer or Building Block in Polymer Synthesis

The presence of two distinct functional groups—a phenol (B47542) and a methoxy (B1213986) group—on a diaryl ether backbone makes 3-(4-Methoxyphenoxy)phenol a promising candidate as a monomer for high-performance polymers. The diaryl ether bond is a cornerstone of many engineering thermoplastics, imparting excellent thermal stability, chemical resistance, and desirable mechanical properties. researchgate.netnih.gov

Synthesis of Polyethers and Polyesters Derived from this compound

Poly(arylene ether)s (PAEs) are a major class of high-performance polymers, typically synthesized via nucleophilic aromatic substitution polycondensation. researchgate.net Monomers for these polymers are generally either bisphenols (A-A type) reacted with activated dihalides (B-B type) or single monomers containing both a nucleophilic phenoxide and an electrophilic site (A-B type).

While this compound itself is not a traditional bisphenol, it can be chemically modified to serve as a monomer. For instance, demethylation of the methoxy group would yield 3,4'-dihydroxydiphenyl ether, a bisphenol monomer suitable for reaction with activated aromatic dihalides like 4,4'-difluorobenzophenone (B49673) to produce poly(arylene ether ketone)s (PEEKs).

Alternatively, the synthesis of polyesters could be achieved by leveraging the phenolic hydroxyl group. The compound could be incorporated into a polyester (B1180765) chain through reaction with dicarboxylic acids or their derivatives, although its monofunctional nature in this context would typically make it a chain-terminating or pendant group. To be used as a primary monomer, it would require further functionalization to introduce a second reactive group, such as a carboxylic acid.

| Polymer Type | Potential Monomer Derivative | Co-monomer Example | Polymerization Method |

| Poly(arylene ether) | 3,4'-dihydroxydiphenyl ether | 4,4'-difluorobenzophenone | Nucleophilic Aromatic Substitution |

| Polyester | 3-(4-carboxyphenoxy)phenol | Ethylene Glycol | Polycondensation |

Development of Functional Polymers with Integrated Aromatic Ether Moieties

The incorporation of monomers with pendant functional groups is a key strategy for developing functional polymers. warwick.ac.uknih.gov The phenolic and methoxy groups of this compound offer valuable sites for post-polymerization modification. If integrated into a polymer backbone, the free phenolic hydroxyl group could be used for grafting other polymer chains or attaching specific functional molecules, such as photosensitizers or bioactive compounds.

Polymers containing allyl functionalities, for example, are known for their versatility in biomedical applications due to the ability to undergo post-functionalization via thiol-ene click reactions. nih.gov Similarly, a polymer derived from an allylated version of this compound could offer a platform for creating advanced functional materials. The inherent properties conferred by the aromatic ether backbone, such as thermal stability, combined with the versatility of the pendant groups, could lead to materials for specialized applications like membranes for harsh environment water purification. nih.gov

Ligand Design and Synthesis for Transition Metal Catalysis

Diaryl ether scaffolds are prevalent in a number of synthetic pharmaceuticals, polymers, and ligands for catalysis. nih.gov The synthesis of these structures is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig C-O couplings. nih.govnih.govrsc.org The this compound structure itself provides a rigid, well-defined backbone that can be elaborated into sophisticated ligands for transition metal catalysts.

Chelation Properties of this compound Derivatives

Chelation involves the formation of a ring structure when a ligand bonds to a central metal ion at two or more points. ebsco.com This process is fundamental to the function of many catalysts and biological molecules. ebsco.comekb.eg The this compound framework contains two potential oxygen donor atoms: the phenolic oxygen and the ether oxygen. While the ether oxygen is a relatively weak donor, the phenolic oxygen (especially as a phenoxide) is a strong binding site.

By chemically modifying the aromatic rings, multidentate ligands can be synthesized. For example, introducing phosphine (B1218219), amine, or thiol groups at positions ortho to the oxygen atoms can create powerful bidentate (O-P, O-N) or tridentate (P-O-P) "pincer" ligands. These ligands are known to form highly stable complexes with transition metals and are used in a wide array of catalytic transformations. The chelation of metal ions by phenolic compounds is a well-established principle, often depending on the number and position of hydroxyl groups. researchgate.netekb.eg

| Ligand Type | Potential Modification | Donor Atoms | Target Metal Examples |

| Bidentate | Ortho-diphenylphosphine group | O, P | Palladium, Rhodium, Nickel |

| Tridentate | Ortho-dimethylamino groups on both rings | N, O, N | Iron, Ruthenium, Copper |

| Bidentate | Ortho-mercapto group | O, S | Copper, Gold |

Application in Asymmetric Catalysis (if relevant)

Asymmetric catalysis, which preferentially produces one enantiomer of a chiral product, relies on the use of chiral ligands to create a stereochemically defined environment around a metal catalyst. nih.gov There is no intrinsic chirality in this compound. However, it can serve as a scaffold for constructing chiral ligands.

This can be achieved in several ways:

Introduction of Chiral Centers: Attaching a chiral substituent, such as an amino acid or a terpene derivative, to the diaryl ether backbone.

Creation of Axial Chirality: Introducing bulky groups at the positions ortho to the ether linkage can restrict rotation around the aryl-oxygen bonds, leading to atropisomerism. Axially chiral diaryl ethers have been developed and used in catalysis. rsc.org

The modular nature of such a scaffold would allow for systematic tuning of both steric and electronic properties to optimize enantioselectivity for a specific reaction, a common strategy in modern ligand design. nih.govrsc.org

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity. wikipedia.orgnih.gov

The distinct "V" shape of this compound makes it an intriguing building block for supramolecular structures. Molecules with such bent geometries are known as building blocks for creating molecular clefts and macrocyclic hosts. By linking two or more of these units together, it is conceivable to construct larger host molecules with well-defined cavities capable of encapsulating guest molecules like aromatic hydrocarbons or fullerenes. Crown ethers and cyclodextrins are classic examples of host molecules that rely on pre-organized cavities to bind guests. nih.govresearchgate.net

Furthermore, bent-core molecules are of significant interest in the field of liquid crystals. Unlike typical rod-shaped (calamitic) or disk-shaped (discotic) liquid crystals, molecules with a bent core can self-assemble into unique, complex phases, sometimes referred to as "banana phases," which can exhibit properties like ferroelectricity. tcichemicals.com Derivatives of this compound, particularly after esterification of the phenol group with long aliphatic chains, could potentially exhibit such liquid crystalline behavior, opening avenues for applications in advanced display technologies and sensors.

Incorporation into Advanced Functional Materials (e.g., optical, electronic)

There is no available research data demonstrating the direct incorporation of this compound into advanced functional materials. Scientific studies on polymers for optical and electronic applications have explored a variety of dihydroxy aromatic compounds as monomers; however, specific examples and characterization data for polymers synthesized using this compound are not reported. For context, related research on other meta-substituted diaryl ether phenols has indicated their potential as building blocks for high-performance polymers such as poly(arylene ether ketone)s (PAEKs), which can exhibit desirable thermal and mechanical properties. However, without specific studies, any potential optical or electronic properties imparted by the 3-(4-methoxyphenoxy) moiety are purely speculative.

Environmental Chemical Reactivity and Degradation Pathways of 3 4 Methoxyphenoxy Phenol

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

The photochemical degradation of 3-(4-methoxyphenoxy)phenol in aquatic and atmospheric environments is anticipated to be a significant transformation pathway. This process is primarily driven by the absorption of solar radiation and interaction with reactive oxygen species.

In aquatic systems, direct photolysis may occur through the absorption of UV light, leading to the cleavage of the ether bond, a common reaction for phenolic ethers. chemrxiv.org Additionally, indirect photolysis, mediated by naturally occurring photosensitizers like humic acids and nitrate ions, generates highly reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). These radicals can attack the aromatic rings and the ether linkage of the molecule. The photoionization of the phenol (B47542) moiety, a reaction that can be significantly accelerated at the air-water interface, may also contribute to its degradation. nih.gov Studies on similar compounds, like bisphenol S (BPS), have shown that halogenated derivatives exhibit higher quantum yields and enhanced absorption of sunlight, suggesting that substituents play a major role in photodegradation rates. nih.gov

In the atmosphere, this compound is likely to react with photochemically generated hydroxyl radicals, which are the primary oxidant for most organic compounds in the troposphere. The reaction would likely involve electrophilic addition of the •OH radical to the aromatic rings or hydrogen abstraction from the phenolic hydroxyl group, initiating a cascade of oxidation reactions.

Biotransformation Pathways by Microorganisms in Environmental Matrices

Microbial degradation is a crucial pathway for the removal of phenolic compounds and diphenyl ethers from the environment. A wide variety of microorganisms, including bacteria and fungi, are known to metabolize these structures. researchgate.netsemanticscholar.org

The biotransformation of this compound is expected to be initiated by monooxygenase or dioxygenase enzymes, which hydroxylate one or both of the aromatic rings. This initial step is common in the aerobic degradation of aromatic compounds. mdpi.com For instance, the white-rot fungus Trametes versicolor is known to degrade diphenyl ethers by first hydroxylating the aromatic ring to form intermediates like 2- and 4-hydroxydiphenyl ether. researchgate.net Similarly, bacteria such as Rhodococcus sp. can cleave ether bonds. nih.gov

Following hydroxylation, the resulting dihydroxylated intermediates, such as catechol or substituted catechols, undergo enzymatic ring cleavage. This can proceed via two main pathways researchgate.netmdpi.comresearchgate.net:

Ortho-cleavage pathway : The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. mdpi.comresearchgate.net

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde derivatives. researchgate.netresearchgate.net

These initial ring-fission products are further metabolized through various enzymatic steps into intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. researchgate.net

Table 1: Key Microbial Enzymes in the Degradation of Related Aromatic Compounds

| Enzyme Class | Function | Example Substrates | Microorganism Example |

|---|---|---|---|

| Monooxygenase | Initial hydroxylation of aromatic rings | Phenol, 3-Methyl-4-nitrophenol | Burkholderia sp. Strain SJ98 frontiersin.org, Arthrobacter sp. mdpi.com |

| Dioxygenase | Ring cleavage of catechol intermediates | Catechol | Pseudomonas putida semanticscholar.org |

| Laccase/Peroxidase | Oxidation of phenolic compounds | Diphenyl ethers | Trametes versicolor researchgate.net |

| Reductase | Reduction of quinone intermediates | Methyl-1,4-benzoquinone | Burkholderia sp. Strain SJ98 frontiersin.org |

Oxidative Degradation Processes (e.g., Fenton-like reactions, ozonation)

Advanced Oxidation Processes (AOPs) are effective for degrading persistent organic pollutants, including phenolic compounds. These methods rely on the generation of highly reactive hydroxyl radicals.

Fenton and Fenton-like reactions involve the decomposition of hydrogen peroxide (H₂O₂) by iron salts (Fe²⁺/Fe³⁺) to produce •OH radicals. nih.gov This process is highly effective for the degradation of phenol and its derivatives. nih.gov The hydroxyl radicals can non-selectively attack the this compound molecule, leading to hydroxylation of the aromatic rings, cleavage of the ether bond, and eventual mineralization. The efficiency of the Fenton process is pH-dependent, with optimal conditions typically occurring at acidic pH. nih.gov

Ozonation is another powerful AOP. Ozone (O₃) can react with this compound either directly via molecular ozone or indirectly through the formation of hydroxyl radicals from ozone decomposition in water. The electrophilic nature of ozone makes the electron-rich aromatic rings susceptible to attack, leading to ring opening and the formation of smaller, more easily biodegradable organic molecules like aldehydes and carboxylic acids.

Adsorption and Mobility in Soil and Water Systems

The transport and fate of this compound in the environment are significantly influenced by its adsorption to soil, sediment, and suspended particles. The extent of adsorption depends on the properties of both the chemical and the environmental matrix.

As a phenolic compound, its mobility is expected to be controlled by factors such as soil organic matter content, clay mineralogy, and pH. The phenoxy and methoxy (B1213986) groups increase the molecule's hydrophobicity compared to phenol, suggesting a moderate potential for adsorption to organic carbon in soil and sediment. This partitioning behavior can reduce its concentration in the aqueous phase, thereby decreasing its bioavailability and mobility. nih.gov

The pH of the surrounding medium is critical. As a weak acid, this compound will be predominantly in its neutral form at pH values below its pKa. In this state, hydrophobic interactions are the primary adsorption mechanism. At pH values above its pKa, it will deprotonate to form the phenolate anion, which is more water-soluble and less likely to adsorb to negatively charged soil surfaces, potentially increasing its mobility in alkaline soils. Studies on phenol have shown that amending soil barriers with adsorbents like activated carbon can dramatically increase adsorption and reduce mobility. nih.gov

Table 2: Factors Influencing the Adsorption and Mobility of Phenolic Compounds

| Factor | Influence on Adsorption | Effect on Mobility |

|---|---|---|

| Soil Organic Matter | Increases adsorption via hydrophobic partitioning. | Decreases |

| Clay Content | Can increase adsorption through surface interactions. | Decreases |

| pH (below pKa) | Favors the neutral form, enhancing hydrophobic adsorption. | Decreases |

| pH (above pKa) | Favors the anionic form, leading to electrostatic repulsion from negative soil surfaces. | Increases |

| Ionic Strength | Can affect surface charge and solubility, influencing adsorption. | Variable |

Formation of Transformation Products and their Chemical Characterization

The degradation of this compound through the aforementioned pathways will result in the formation of various transformation products (TPs). The identity of these TPs depends on the specific degradation mechanism.

Initial Products : The initial steps of degradation are likely to produce hydroxylated derivatives. For example, hydroxylation of either aromatic ring would yield compounds like 3-(4-methoxyphenoxy)catechol or 4-methoxy-3-phenoxyphenol. Cleavage of the ether bond is also an early transformation, which would generate 4-methoxyphenol (B1676288) and phenol. chemrxiv.org

Ring-Cleavage Products : Following di-hydroxylation, enzymatic ring cleavage would produce aliphatic compounds. The meta-cleavage pathway would yield hydroxymuconic semialdehydes, while the ortho pathway would result in muconic acid derivatives. researchgate.netresearchgate.net

Secondary Products : These initial TPs are generally more susceptible to further degradation than the parent compound. They are broken down into smaller organic acids (e.g., pyruvic acid, acetic acid), aldehydes, and eventually mineralized to CO₂ and H₂O. researchgate.netwikipedia.org For example, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. was found to proceed through methyl-1,4-benzoquinone and methylhydroquinone intermediates before ring cleavage. frontiersin.org

The chemical characterization of these transient intermediates typically requires advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structures formed during the degradation process. frontiersin.org

Concluding Perspectives and Future Research Directions

Current Challenges in 3-(4-Methoxyphenoxy)phenol Research

The primary challenges in the study of this compound are emblematic of those faced in the broader field of unsymmetrical diaryl ether synthesis.

Selective Synthesis: Achieving high yields and selectivity in the synthesis of unsymmetrical diaryl ethers can be difficult. Traditional methods like the Ullmann condensation often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to side reactions and limit the compatibility with sensitive functional groups. rsc.org For a molecule like this compound, which has two different phenol-type rings, achieving regioselective coupling is a significant hurdle.

Catalyst and Ligand Development: While modern cross-coupling reactions catalyzed by metals like copper and palladium have improved synthesis, the development of efficient, cost-effective, and environmentally benign catalysts remains a challenge. rsc.orgjsynthchem.com Many procedures require sophisticated and expensive ligands to achieve high efficacy. organic-chemistry.org

Purification and Characterization: The structural similarity between starting materials, the desired product, and potential side-products (such as symmetrically coupled ethers) can complicate the purification process, often necessitating chromatographic separation.

Lack of Focused Studies: A significant challenge is the current lack of dedicated research on the specific properties and applications of this compound itself. Without this foundational data, its potential in various fields remains largely theoretical and unexplored.

Opportunities for Interdisciplinary Research

The structural motif of this compound presents numerous opportunities for collaboration across different scientific disciplines.

Medicinal Chemistry: The diaryl ether scaffold is a "privileged scaffold" found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govrsc.org The specific arrangement of the methoxy (B1213986) and hydroxyl groups on this compound could be exploited to design novel therapeutic agents. For instance, phenoxyphenol derivatives have been investigated as potential anti-prostate cancer agents. researchgate.netnih.gov Interdisciplinary research with pharmacologists and biologists could uncover novel biological activities.

Materials Science: Phenoxyphenols are precursors to high-performance polymers, such as polyetheretherketone (PEEK) and other poly(arylene ether)s. These materials are valued for their exceptional thermal stability and mechanical properties. tandfonline.com Research in collaboration with polymer chemists and materials scientists could explore the incorporation of this compound into new polymers with tailored properties.

Agrochemicals: The diaryl ether structure is also prominent in agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Collaborative efforts with agricultural scientists could investigate the potential of this compound derivatives as new crop protection agents.

Emerging Methodologies for Synthesis and Application

Recent advances in synthetic organic chemistry offer promising new routes for the efficient and sustainable synthesis of this compound and related compounds.

Modern Catalytic Systems: Research is moving towards milder and more efficient catalytic systems. This includes the use of N-heterocyclic carbenes in palladium-catalyzed reactions and the development of easy-to-prepare, air-stable copper(I) catalysts that can facilitate coupling under less demanding conditions. organic-chemistry.orgresearchgate.net Ligand-free catalytic systems are also being explored to reduce costs and simplify procedures. rsc.org

Photoredox and Hypervalent Iodine Catalysis: Emerging methods such as combining photoredox and nickel catalysis allow for the cross-coupling of aryl halides and phenols under mild conditions. researchgate.net Hypervalent iodine-reagent-based strategies provide another avenue for C–O bond formation by first activating arenes into diaryliodonium salts. acs.org

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and selectivity while enhancing safety and scalability for the synthesis of diaryl ethers.

Below is a data table comparing traditional and emerging synthetic methods for diaryl ethers, which would be applicable for synthesizing this compound.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Ullmann Condensation | Stoichiometric Copper | High Temperature (>150°C) | Well-established | Harsh conditions, low functional group tolerance, high catalyst loading | rsc.org |

| Buchwald-Hartwig Coupling | Palladium with Ligands | 80-120°C | High yields, broad scope | Expensive catalyst/ligands, potential metal contamination | organic-chemistry.org |

| Chan-Lam Coupling | Copper Acetate (B1210297) | Room Temperature | Mild conditions | Primarily for arylboronic acids | rsc.orgorganic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | Organic Photocatalyst/NiBr₂ | Room Temperature, Light | Very mild conditions | Requires specialized equipment | researchgate.net |

| Hypervalent Iodine | Diaryliodonium Salts | 50°C | Metal-free coupling step | Requires pre-synthesis of iodonium (B1229267) salt | rsc.orgacs.org |

| Ligand-Free Copper Catalysis | Copper Iodide (CuI) | 100°C, Cs₂CO₃ | Cost-effective, simpler | May require specific substrates (e.g., nitroarenes) | rsc.org |

Potential for Novel Derivatives with Enhanced Properties

The functional groups on this compound—a hydroxyl group and a methoxy group—serve as excellent handles for chemical modification, opening the door to a wide array of novel derivatives with potentially enhanced properties.

Probing Structure-Activity Relationships (SAR): Systematic modification of the core structure can lead to a deeper understanding of SAR. For example, introducing different substituents on either aromatic ring could modulate the biological activity. Studies on (benzoylaminophenoxy)phenol derivatives have shown that even small structural changes can significantly impact their efficacy as anti-prostate cancer agents. researchgate.net

Improving Physicochemical Properties: Derivatization can be used to fine-tune properties like solubility, lipophilicity, and thermal stability. For instance, converting the hydroxyl group to other functional groups could alter the molecule's behavior in biological systems or its compatibility with polymer matrices.

Development of Antioxidants: Phenolic compounds are well-known antioxidants. Research into derivatives of this compound could lead to new antioxidants with high efficiency and low color contribution for use in polymers and other materials. researchgate.net

Axially Chiral Derivatives: The synthesis of axially chiral diaryl ethers is a growing field of interest due to their unique applications in asymmetric catalysis. nih.govacs.org Developing synthetic routes to chiral derivatives of this compound could yield novel catalysts or chiral materials.